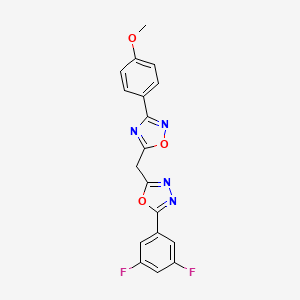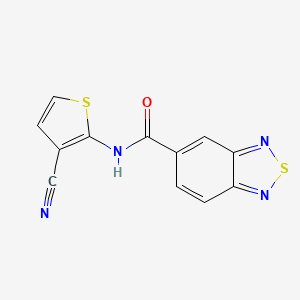![molecular formula C15H12N4O5 B2490648 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-52-6](/img/structure/B2490648.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H12N4O5 and its molecular weight is 328.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Activity
The compound has been studied for its potential antidiabetic activity. A study explored the synthesis of a series of compounds related to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, characterizing their structure and evaluating their in vitro antidiabetic activity using the α-amylase inhibition assay. The results suggest that such compounds may have potential as antidiabetic agents, although further study is needed to fully understand their mechanism of action and effectiveness (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activity
A range of derivatives of 1,3,4-oxadiazole, which includes the core structure of this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, indicating potential as antimicrobial agents. One study specifically highlighted the antibacterial activities of certain compounds against Staphylococcus aureus and Escherichia coli bacteria (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Antiallergic Activity
The synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, including the 1,3,4-oxadiazole derivatives, have been explored for their antiallergic activities. The research indicates that certain derivatives are orally active and show promising antiallergic effects, offering insights into the potential use of these compounds in treating allergic reactions (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).
Antistaphylococcal Activity
The synthesis of N-acylhydrazones and 1,3,4-oxadiazole derivatives related to this compound was carried out to evaluate their antibacterial activity, particularly against Staphylococcus aureus. The study found strong activity, suggesting the potential for these compounds to be developed into new drug candidates (Soares de Oliveira, Lira, dos Santos Falcão-Silva, Siqueira-Júnior, Barbosa-Filho, & DE ATHAYDE-FILHO, 2012).
Corrosion Inhibition
The compound has been examined for its potential as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that this compound demonstrates significant anticorrosion characteristics, offering potential applications in protecting metal surfaces against corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2021).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined by studying its effects on cells or organisms. Without specific studies on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-3-4-10(7-9(8)2)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSMEGPXHOOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2490571.png)
![2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2490572.png)

![4-cyclopropyl-1-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2490574.png)
![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

